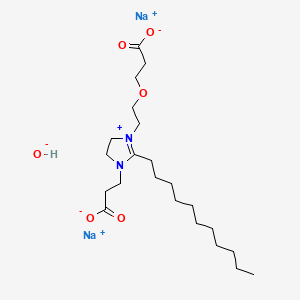

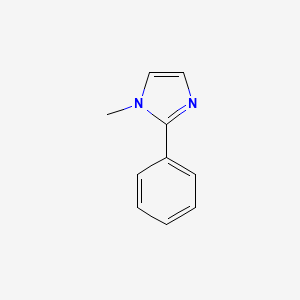

1-Methyl-2-phenyl-1H-imidazole

货号 B1620454

CAS 编号:

3475-07-8

分子量: 158.2 g/mol

InChI 键: OQJQPIWVCBJVAZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

1-Methyl-2-phenyl-1H-imidazole is a chemical compound with the molecular formula C10H10N2 . It is a heterocyclic compound that contains an imidazole ring substituted at position 1 . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole was first synthesized by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The derivatives of 1, 3-diazole show different biological activities, making imidazole an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of 1-Methyl-2-phenyl-1H-imidazole consists of an imidazole ring with a methyl group at one position and a phenyl group at another . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They are key components to functional molecules used in a variety of everyday applications . The specific chemical reactions of 1-Methyl-2-phenyl-1H-imidazole are not detailed in the retrieved sources.Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . The specific physical and chemical properties of 1-Methyl-2-phenyl-1H-imidazole are not detailed in the retrieved sources.安全和危害

属性

CAS 编号 |

3475-07-8 |

|---|---|

分子式 |

C10H10N2 |

分子量 |

158.2 g/mol |

IUPAC 名称 |

1-methyl-2-phenylimidazole |

InChI |

InChI=1S/C10H10N2/c1-12-8-7-11-10(12)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI 键 |

OQJQPIWVCBJVAZ-UHFFFAOYSA-N |

SMILES |

CN1C=CN=C1C2=CC=CC=C2 |

规范 SMILES |

CN1C=CN=C1C2=CC=CC=C2 |

其他 CAS 编号 |

3475-07-8 |

产品来源 |

United States |

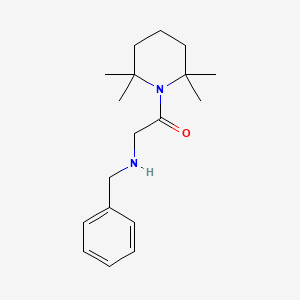

Synthesis routes and methods I

Procedure details

A solution of 40 mL tetrahydro furan containing 1.0 g of 2-phenylimidazole was cooled to 0° C. and 4 mL of 2M lithium diisopropylamide was added dropwise which resulted in the formation of a white suspension. The mixture was stirred for 10 min at 0 C and then 0.7 mL of dimethyl sulfate was added/The reaction was allowed to stir at room temperaturee for an additional 30 min by which time the solution became homogeneous. Aqueous ammonium chloride was added and the tetrahydrofuran was removed by evaporation under reduced pressure. The aqueous phase was extracted with 2×100 mL aliquots of clichloromethane. The combined organic extracts were washed with dilute ammonium hydroxide and brine. The combined organic extracts were dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1 g of 1-methyl-2-phenylimidazole which was used in the next step without further purification or characterization.

Synthesis routes and methods II

Procedure details

[Compound]

Name

dcype

Quantity

0.048 mmol

Type

reagent

Reaction Step Three

Name

Yield

64

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

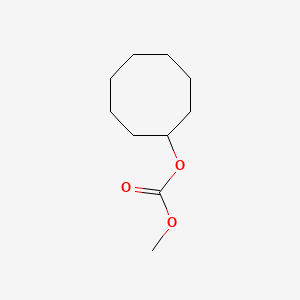

![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B1620373.png)